![molecular formula C22H27NO2 B5975888 N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B5975888.png)
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as MPP or MPPA, is a chemical compound that has been extensively studied due to its potential as a therapeutic agent. MPP is a member of the propanamide family and is structurally related to other compounds that have been shown to have biological activity.
Mechanism of Action
The mechanism of action of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to have low toxicity in animal models. However, one limitation of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of interest is the study of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, warrants further investigation.
Synthesis Methods
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylphenylmagnesium bromide with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide. Other methods involve the reaction of 2-methylphenylboronic acid with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide.
Scientific Research Applications
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied extensively for its potential as a therapeutic agent in a variety of diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-methyl-3-(2-methylphenyl)-N-(oxan-4-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17-8-6-7-11-20(17)21(18-9-4-3-5-10-18)16-22(24)23(2)19-12-14-25-15-13-19/h3-11,19,21H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLAYJVJAOMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N(C)C2CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.